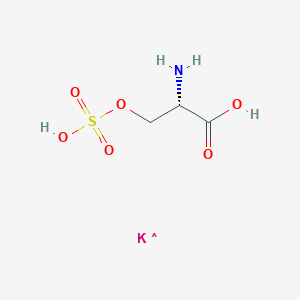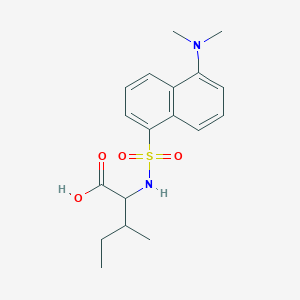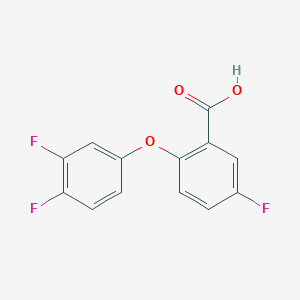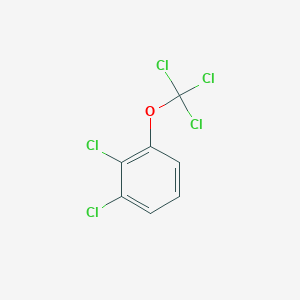
Pentachloroanisole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachloroanisole-d3 is a deuterated form of pentachloroanisole, a chlorinated aromatic compound. It is often used as a reference standard in environmental analysis and testing due to its stable isotope labeling. The compound is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachloroanisole-d3 can be synthesized through the chlorination of anisole-d3. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentachloroanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenol.
Reduction: Reduction reactions can lead to the formation of less chlorinated anisoles.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenol
Reduction: Tetrachloroanisole, trichloroanisole
Substitution: Various substituted anisoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
Pentachloroanisole-d3 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of chlorinated anisoles in environmental samples.
Chemistry: Used in studies involving the synthesis and reactivity of chlorinated aromatic compounds.
Biology: Investigated for its potential effects on biological systems and its role as a contaminant.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the development of analytical methods for quality control and environmental monitoring.
Mecanismo De Acción
The mechanism of action of pentachloroanisole-d3 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A related compound used as a biocide and wood preservative.
Tetrachloroanisole: A less chlorinated analog of pentachloroanisole.
Trichloroanisole: Another analog with fewer chlorine atoms.
Uniqueness
Pentachloroanisole-d3 is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical purposes. Its high degree of chlorination also distinguishes it from other chlorinated anisoles, providing unique reactivity and properties.
Propiedades
Fórmula molecular |
C7H3Cl5O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,2-dichloro-3-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H |
Clave InChI |
JCSOVYOOGCAVSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


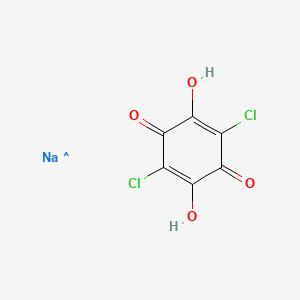
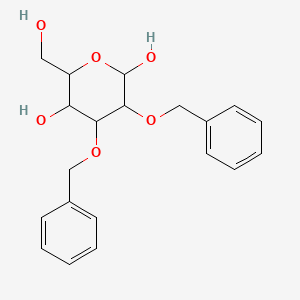

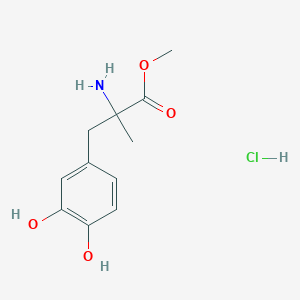
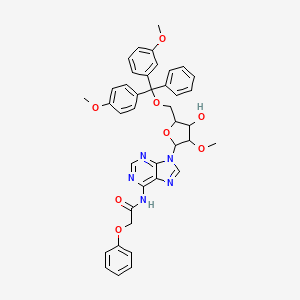
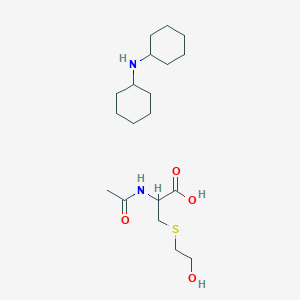

![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)

